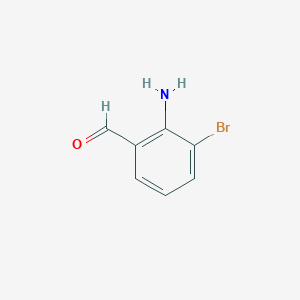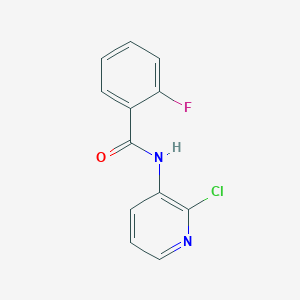
3-(2-Fluorobenzoylamino)-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorobenzoylamino)-2-chloropyridine, also known as FBCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FBCP belongs to the class of heterocyclic compounds and is a derivative of pyridine.
Applications De Recherche Scientifique
3-(2-Fluorobenzoylamino)-2-chloropyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of 3-(2-Fluorobenzoylamino)-2-chloropyridine is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, which is a process of programmed cell death. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.
Effets Biochimiques Et Physiologiques
3-(2-Fluorobenzoylamino)-2-chloropyridine has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of anticancer drugs. However, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its high potency and selectivity towards cancer cells. Moreover, 3-(2-Fluorobenzoylamino)-2-chloropyridine is relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 3-(2-Fluorobenzoylamino)-2-chloropyridine in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 3-(2-Fluorobenzoylamino)-2-chloropyridine. One of the potential directions is to study its mechanism of action in more detail to identify its molecular targets. Moreover, further studies are required to determine its long-term effects on human health. 3-(2-Fluorobenzoylamino)-2-chloropyridine can also be modified to improve its solubility and pharmacokinetic properties, which can enhance its therapeutic potential. Additionally, 3-(2-Fluorobenzoylamino)-2-chloropyridine can be used as a lead compound for the development of novel anticancer and anti-inflammatory drugs.
Propriétés
Numéro CAS |
126921-76-4 |
|---|---|
Nom du produit |
3-(2-Fluorobenzoylamino)-2-chloropyridine |
Formule moléculaire |
C12H8ClFN2O |
Poids moléculaire |
250.65 g/mol |
Nom IUPAC |
N-(2-chloropyridin-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-10(6-3-7-15-11)16-12(17)8-4-1-2-5-9(8)14/h1-7H,(H,16,17) |
Clé InChI |
GISCBMCKWGYCGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(N=CC=C2)Cl)F |
Synonymes |
3-(2-fluorobenzoylamino)-2-chloropyridine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



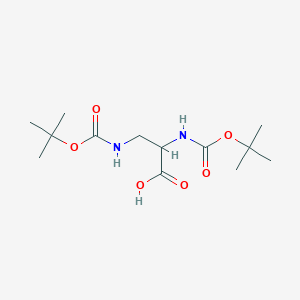
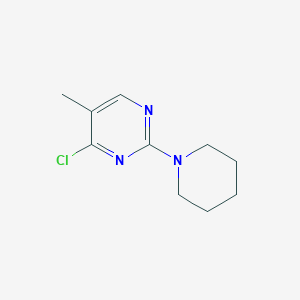

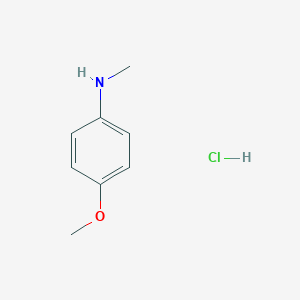

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


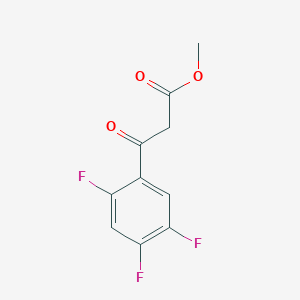

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
